5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 199192-27-3
Cat. No.: VC21278749
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199192-27-3 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5-6H,1-4H2 |
| Standard InChI Key | JUYGPQPHUQRIGG-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=NC=C2C=O)C1 |
| Canonical SMILES | C1CCN2C(=NC=C2C=O)C1 |
Introduction
Chemical Structure and Properties
Molecular Identification
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound containing a fused ring system with both imidazole and pyridine components. The pyridine ring is partially saturated at positions 5, 6, 7, and 8, while the imidazole portion maintains its aromatic character. The compound features an aldehyde functional group at position 3 of the imidazo ring, which contributes significantly to its chemical reactivity.
The compound is formally identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 199192-27-3 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| PubChem CID | 21097336 |
| Synonyms | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde; Imidazo[1,2-a]pyridine-3-carboxaldehyde, 5,6,7,8-tetrahydro- (9CI) |
The compound's structure includes two nitrogen atoms in the imidazole ring, with one being part of the bridge between the two rings. This specific arrangement contributes to its potential for diverse chemical interactions and biological activities .
Physical and Chemical Characteristics
While complete physicochemical data for this specific compound is limited in the available literature, we can characterize several properties based on its structure and related compounds:
The aldehyde group at position 3 serves as an important reactive site, potentially allowing for various chemical modifications including oxidation, reduction, and condensation reactions. This functionality provides opportunities for the compound to serve as an intermediate in the synthesis of more complex structures with potential biological activities.
The partially saturated pyridine ring confers different electronic and steric properties compared to its fully aromatic counterpart, potentially affecting its biological activity profile and chemical reactivity. The tetrahydro structure likely increases flexibility and may alter membrane permeability compared to the fully unsaturated analog .
Biological Activities
Antimicrobial Properties
Based on studies of structurally related compounds, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives potentially exhibit significant antimicrobial activity. The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry for its broad spectrum of biological activities, particularly its antimicrobial properties.
Related compounds in the imidazo[1,2-a]pyrimidine class have demonstrated notable antibacterial activity against various pathogens. For instance, hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have shown promising results in antimicrobial screening .
Structure-Activity Relationships
The biological activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is likely influenced by several structural features:
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The fused bicyclic system provides rigidity and a specific three-dimensional arrangement that may facilitate binding to biological targets
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The aldehyde group serves as a potential reactive site for interactions with biological nucleophiles
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The partially saturated pyridine ring alters the electronic distribution and conformational flexibility compared to fully aromatic analogs
These structural elements potentially contribute to the compound's ability to interact with bacterial targets. Furthermore, the aldehyde functionality allows for the synthesis of various derivatives, including hydrazones, which have been shown to possess enhanced biological activities in similar compounds .
Applications in Drug Development
As a Synthetic Intermediate
Beyond its direct biological activities, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde serves as a valuable synthetic intermediate for the preparation of more complex compounds with enhanced or targeted biological properties.
The aldehyde functionality provides a versatile handle for various transformations:
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Condensation with hydrazides to form hydrazones
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Reductive amination to introduce amino functionalities
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Oxidation to carboxylic acids
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Reduction to alcohols
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Aldol and related condensations to extend conjugation
These transformations enable the development of diverse compound libraries for screening against various biological targets. For example, hydrazone derivatives of related compounds have shown enhanced antimicrobial properties compared to the parent aldehydes .
Comparative Analysis with Related Compounds
Structural Analogs
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde belongs to a family of heterocyclic compounds with varying degrees of saturation and different positional isomers. Comparing its properties with those of structural analogs provides insight into the effects of specific structural features on chemical and biological behavior.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₁₀N₂O | 150.18 | Base structure |
| Imidazo[1,2-a]pyridine-3-carbaldehyde | C₈H₆N₂O | 146.15 | Fully aromatic pyridine ring |
| 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | C₈H₁₂N₂ | 136.19 | Methyl instead of aldehyde at position 3 |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbaldehyde | C₇H₉N₃O | 151.17 | Pyrimidine instead of pyridine ring |
The 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analog (CAS: 59690-05-0) shares the same core structure but with a methyl group instead of an aldehyde at position 3. This subtle change likely results in significantly different chemical reactivity and potentially altered biological activity .
Similarly, the presence of a pyrimidine ring instead of a pyridine ring, as in 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives, alters the electronic distribution and hydrogen bonding capabilities, potentially affecting interactions with biological targets .
Structure-Activity Considerations
Studies on analogous compounds suggest that structural modifications can significantly impact biological activity:
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The position of the aldehyde group (2-position versus 3-position) affects reactivity and biological interactions
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The degree of saturation in the fused ring system influences flexibility and lipophilicity
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The nature of the heterocyclic ring (pyridine versus pyrimidine) alters hydrogen bonding patterns and electronic distribution
For instance, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives have demonstrated applications in reducing neurotoxic injury associated with conditions such as stroke, cardiac arrest, and hypoglycemia, highlighting the biological significance of these structural scaffolds .
Research Challenges and Future Directions
Current Limitations in Research
Despite the potential significance of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde, several research challenges persist:
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Limited published data specifically focused on this compound
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Incomplete characterization of its physicochemical properties
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Insufficient systematic studies on structure-activity relationships
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Challenges in optimizing synthetic routes for scale-up
These limitations present opportunities for future research efforts to expand our understanding of this compound and related derivatives.
Promising Research Avenues
Several research directions could advance our knowledge of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde:
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Development of improved synthetic methodologies with higher yields and selectivity
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Comprehensive evaluation of antimicrobial activity against a broader panel of pathogens
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Investigation of structure-activity relationships through systematic modification of the core structure
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Exploration of potential applications beyond antimicrobial activity, such as anti-inflammatory or neuroprotective properties
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Computational studies to predict binding modes and interactions with biological targets
The aldehyde functionality provides a versatile handle for derivatization, potentially enabling the development of compound libraries with enhanced biological activities. For example, converting the aldehyde to hydrazones or other condensation products could yield compounds with improved potency or selectivity .
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